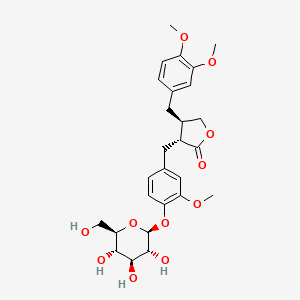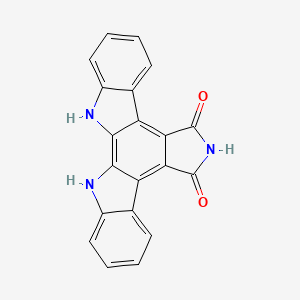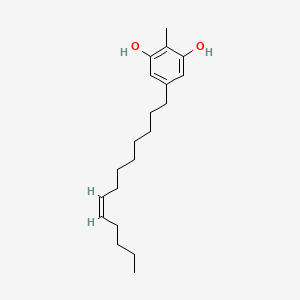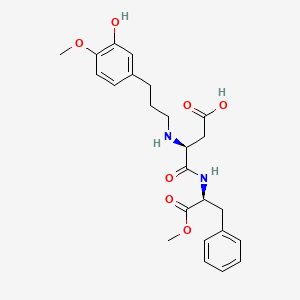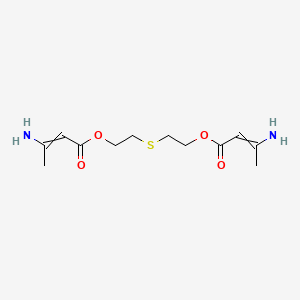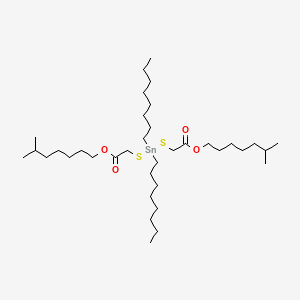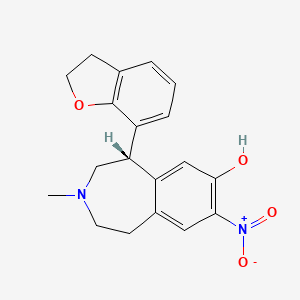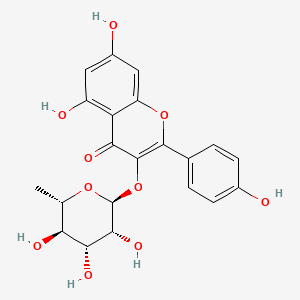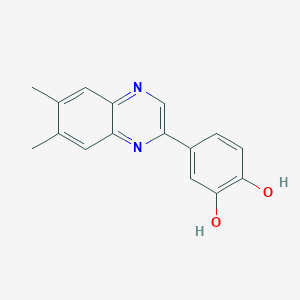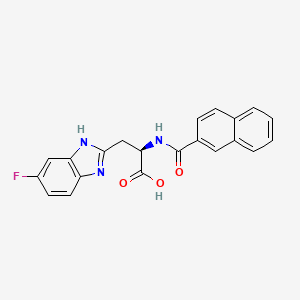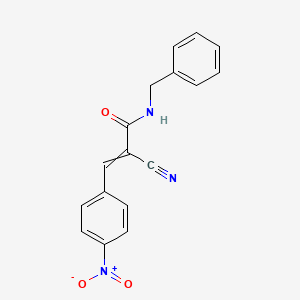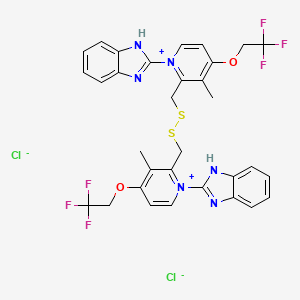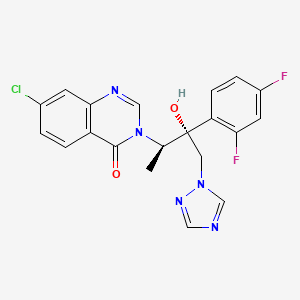
Albaconazole
概要
説明
Albaconazole (development code UR-9825) is an experimental triazole antifungal . It has potential broad-spectrum activity . The drug blocks a number of CYP450 liver enzymes . It has also been studied as an antiprotozoal agent .
Molecular Structure Analysis
Albaconazole has a chemical formula of C20H16ClF2N5O2 and a molar mass of 431.83 g·mol−1 . Its IUPAC name is 7-Chloro-3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one .
Physical And Chemical Properties Analysis
Albaconazole is a small molecule with a chemical formula of C20H16ClF2N5O2 and a molar mass of 431.83 g·mol−1 .
科学的研究の応用
Treatment of Onychomycosis
Albaconazole has been studied for its effectiveness in treating distal subungual onychomycosis . Clinical trials have shown that once-weekly oral dosing with 400 mg of Albaconazole for 24 or 36 weeks resulted in high rates of clinical and mycological resolution . This application is significant due to the chronic nature of onychomycosis and the need for treatments with favorable safety profiles.
Pharmacokinetics and Bioavailability
Research has been conducted to compare the bioavailability and pharmacokinetics of Albaconazole when administered as a tablet versus a capsule. The study found that the tablet form had approximately 10% and 22% lower area under the curve (AUC) and maximum plasma concentration (Cmax) respectively, compared to the capsule form . This research is crucial for optimizing dosage forms for better patient outcomes.
Antifungal Spectrum
Albaconazole is part of a class of novel triazoles being developed for the oral treatment of fungal diseases. It has shown potent activities against clinically resistant fungal strains, making it a promising candidate for expanding the antifungal spectrum and addressing drug resistance issues .
Safety Profile
Albaconazole has been evaluated for its safety profile. Studies indicate that both tablet and capsule formulations are safe and well-tolerated, with adverse events being generally mild and mainly gastrointestinal- or nervous system-related . Ensuring a favorable safety profile is essential for the acceptance of any new therapeutic agent.
Bioequivalence Studies
Investigations into the bioequivalence of different formulations of Albaconazole have been conducted. These studies are important for regulatory approvals and to ensure consistent therapeutic effects across different product forms .
Potential in Antifungal Therapy Advancements
Albaconazole is among the best-studied agents in research aiming to identify an ideal antifungal with a wide spectrum, reliable pharmacokinetics, and a favorable adverse effect profile. It is part of the ongoing efforts to develop antifungals that can be administered both parenterally and orally .
Novel Antifungal Targets
The search for new antifungal drugs has highlighted Albaconazole as a potential agent that could exploit novel targets in antifungal therapy. These targets include various enzymes and pathways that are crucial for fungal survival and virulence .
Comparative Studies for Treatment Regimens
Albaconazole’s effectiveness is also being compared with other antifungal agents to establish the most effective treatment regimens for various fungal infections. This includes studies on dosing frequency, duration, and combination with other antifungals .
Safety and Hazards
将来の方向性
Albaconazole is under development for the treatment of acute candida vulvovaginitis and onychomycosis . It has shown potent activity against species of Candida, Cryptococcus, and Aspergillus . It was well tolerated and effective in women with vaginal candidosis . The development of new promising molecules with an azole scaffold, including Albaconazole, has rapidly emerged throughout the years .
作用機序
Target of Action
Albaconazole is a triazole antifungal . Its primary target is the lanosterol 14α-demethylase enzyme (CYP51) , which plays a crucial role in the synthesis of ergosterol . Ergosterol is an essential component of the fungal cell membrane .
Mode of Action
Albaconazole interacts with its target, the lanosterol 14α-demethylase enzyme, by inhibiting its function . This inhibition disrupts the synthesis of ergosterol, leading to alterations in the fungal cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by albaconazole is the ergosterol biosynthesis pathway . By inhibiting the lanosterol 14α-demethylase enzyme, albaconazole prevents the conversion of lanosterol to ergosterol . This disruption in the pathway leads to a deficiency of ergosterol in the fungal cell membrane, affecting its integrity and function .
Pharmacokinetics
Albaconazole exhibits good pharmacokinetic properties, including high levels of bioavailability . It has a large volume of distribution and a low systemic clearance . The maximum plasma concentration (Cmax) and area under the curve (AUC) of albaconazole were found to be dose-proportional for doses between 5 and 80 mg, with a half-life of 30–56 hours . At higher doses, non-linear pharmacokinetics were observed .
Result of Action
The inhibition of ergosterol synthesis by albaconazole leads to alterations in the fungal cell membrane . This results in the disruption of essential cellular processes, leading to the immobilization and death of the fungal cells .
Action Environment
The efficacy and stability of albaconazole can be influenced by various environmental factors. It’s worth noting that the development of resistance to azole drugs, including albaconazole, can be influenced by continuous use and environmental exposure .
特性
IUPAC Name |
7-chloro-3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2N5O2/c1-12(28-11-25-18-6-13(21)2-4-15(18)19(28)29)20(30,8-27-10-24-9-26-27)16-5-3-14(22)7-17(16)23/h2-7,9-12,30H,8H2,1H3/t12-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIXWHUVLCAJQL-MPBGBICISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3C=NC4=C(C3=O)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058244 | |
| Record name | Albaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Albaconazole | |
CAS RN |
187949-02-6 | |
| Record name | Albaconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187949-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Albaconazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187949026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Albaconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12073 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Albaconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2R)-7-Chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALBACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDW24Y8IAB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Albaconazole?
A1: Albaconazole, like other triazole antifungals, inhibits the fungal cytochrome P450 enzyme 14α-demethylase (CYP51). [, , , ] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Q2: What are the downstream effects of Albaconazole's inhibition of CYP51?
A2: Inhibition of CYP51 disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and a compromised fungal cell membrane. This ultimately results in fungal cell death. [, ]
Q3: What is the molecular formula and weight of Albaconazole?
A3: Unfortunately, the provided research excerpts do not specify the exact molecular formula and weight of Albaconazole. You might be able to find this information in chemical databases like PubChem or ChemSpider.
Q4: Have there been any studies using computational chemistry to understand Albaconazole's activity?
A4: Yes, molecular docking studies have been conducted to investigate the binding mode of Albaconazole to its target, CYP51. This information has been used to design and synthesize novel derivatives with improved antifungal activity. [] Additionally, researchers have used computational methods to predict potential binding sites on viral proteins for Albaconazole. []
Q5: How do structural modifications of Albaconazole impact its antifungal activity?
A5: Studies have explored replacing the quinazolinone ring of Albaconazole with a thiazole moiety. This modification led to the discovery of a new triazole compound with enhanced broad-spectrum antifungal activity. [] Other studies focused on creating Albaconazole derivatives with fused heterocycles. The research indicated that incorporating tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine and tetrahydro-thiazolo[5,4-c]pyridine nuclei, particularly with nitrogen aromatic heterocycles, led to increased potency, a broader antifungal spectrum, and improved water solubility. []
Q6: What is known about the stability of Albaconazole?
A6: While the provided excerpts do not offer specific details about Albaconazole's inherent stability, one study did examine its encapsulation in poly-ε-caprolactone nanocapsules. This encapsulation showed a high loading yield (100%), suggesting a strong affinity of Albaconazole for the nanocapsules. []
Q7: What formulation strategies have been explored to improve Albaconazole's delivery?
A7: Researchers have investigated the use of poly-ε-caprolactone nanocapsules as a drug delivery system for Albaconazole. These nanocapsules were shown to efficiently encapsulate the drug and potentially modify its pharmacokinetic profile. []
Q8: How is Albaconazole metabolized in the body?
A8: The primary metabolite of Albaconazole is 6-hydroxyalbaconazole. [, ] Further details about its metabolic pathways and enzymes involved are not included in the provided research excerpts.
Q9: Does Albaconazole exhibit dose-proportional pharmacokinetics?
A9: Yes, a study demonstrated that systemic exposure to Albaconazole increased proportionally with dose frequency. []
Q10: What is the elimination half-life of Albaconazole?
A10: While the provided research excerpts do not mention the specific half-life, Albaconazole is noted for its remarkably long half-life in dogs, monkeys, and humans. []
Q11: What is the in vitro activity of Albaconazole against various fungal species?
A11: Albaconazole demonstrates potent in vitro activity against a wide range of fungal pathogens. It shows efficacy against various Candida species, including fluconazole-resistant strains, Cryptococcus neoformans, Aspergillus fumigatus, as well as some isolates of the emerging pathogen Candida auris. [, , , , , , , , ]
Q12: What in vivo models have been used to evaluate the efficacy of Albaconazole?
A12: Researchers have employed various animal models to assess Albaconazole's efficacy. These include:
Q13: What is the safety profile of Albaconazole?
A13: The provided research excerpts highlight that Albaconazole was generally safe and well-tolerated in the conducted studies. [, , , , ] One study specifically noted that no significant changes in ECG intervals or morphology were observed, even at supratherapeutic doses. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



